molecular formula C14H21N3O2 B3000696 (4-Methyl-2-piperidin-3-yl-1,3-oxazol-5-yl)-pyrrolidin-1-ylmethanone CAS No. 2241141-70-6

(4-Methyl-2-piperidin-3-yl-1,3-oxazol-5-yl)-pyrrolidin-1-ylmethanone

Cat. No.: B3000696
CAS No.: 2241141-70-6
M. Wt: 263.341
InChI Key: WEJOUICCRKRGHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methyl-2-piperidin-3-yl-1,3-oxazol-5-yl)-pyrrolidin-1-ylmethanone (CAS 2241141-70-6) is a synthetically produced small molecule with a molecular formula of C14H21N3O2 and a molecular weight of 263.34 g/mol . This compound features a unique hybrid architecture, integrating a 4-methyloxazole core substituted with both a piperidine and a pyrrolidin-1-ylmethanone group. The oxazole ring is a privileged scaffold in medicinal chemistry, known for its presence in a wide range of biologically active molecules and FDA-approved drugs . Heterocyclic compounds like this one are of immense interest in pharmaceutical research because they frequently engage in key intermolecular interactions, such as hydrogen bonding and van der Waals forces, which facilitate binding to various biological targets . While the specific biological profile and mechanism of action for this compound require further investigation, its structural features align with those explored in drug discovery for various therapeutic areas. Researchers are investigating similar complex heterocycles for their potential application in treating conditions such as neurodegenerative diseases and cancer . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(4-methyl-2-piperidin-3-yl-1,3-oxazol-5-yl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-10-12(14(18)17-7-2-3-8-17)19-13(16-10)11-5-4-6-15-9-11/h11,15H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJOUICCRKRGHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C2CCCNC2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-Methyl-2-piperidin-3-yl-1,3-oxazol-5-yl)-pyrrolidin-1-ylmethanone is a novel organic molecule characterized by the presence of piperidine and oxazole rings. Its unique structure suggests potential biological activities that merit investigation, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound's IUPAC name indicates a complex arrangement of heterocyclic structures, which may contribute to its biological properties. The molecular formula is C14H20N4OC_{14}H_{20}N_{4}O, and it exhibits characteristics typical of compounds designed for therapeutic applications.

Antitumor Activity

Research has indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, studies on related piperidine derivatives have shown effectiveness against various cancer cell lines, suggesting that this compound may also possess similar activities.

Case Study:
A related study explored the antitumor efficacy of piperidine-based compounds against BRCA-deficient cancer cells, revealing high selectivity and potency. This suggests a potential pathway for this compound to be evaluated in a similar context .

Antimicrobial Properties

The compound's oxazole ring is known for its antimicrobial properties. Preliminary investigations into structurally analogous compounds have demonstrated their ability to inhibit bacterial growth, indicating that this compound may exhibit similar effects.

Research Findings:
In vitro studies have shown that oxazole-containing compounds can act against various pathogens, including resistant strains of bacteria. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways .

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets such as enzymes and receptors. The piperidine moiety may enhance binding affinity due to its ability to mimic natural substrates in biological systems.

Data Table: Comparison of Biological Activities

Compound NameActivity TypeTargetReference
(4-Methyl-2-piperidin-3-yl)-1,3-OxazoleAntitumorBRCA-deficient cells
2-{4-[piperidin]-phenyl}-2H-indazoleAntitumorPARP inhibitors
5-Methyl-[1,3]oxazolo[4,5-b]pyridineAntimicrobialVarious bacteria

Comparison with Similar Compounds

N-(4-Cyano-1,3-oxazol-5-yl) Sulfonamide Derivatives

  • Molecular Formula: Varies (e.g., C₁₈H₁₆N₄O₃S for N-(4-cyano-2-phenyl-1,3-oxazol-5-yl)-N,4-dimethylbenzenesulfonamide).
  • Substituents: 4-Cyano, 2-aryl (e.g., phenyl, thiophenyl), and 5-sulfonamide groups.
  • Key Difference: The sulfonamide group at position 5 introduces strong hydrogen-bonding capacity, unlike the target compound’s pyrrolidinylmethanone, which prioritizes lipophilicity.

Morpholine Analog (CAS 2241144-59-0)

  • Molecular Formula : C₁₄H₂₁N₃O₃.
  • Substituents: 4-Methyl, 2-piperidin-3-yl, and 5-morpholinylmethanone.
  • Key Difference : Replacing pyrrolidine with morpholine adds an oxygen atom, increasing polarity (logP ~1.2 vs. ~1.8 for the target compound, estimated). This may enhance aqueous solubility but reduce blood-brain barrier penetration .

Heterocyclic Variations

Pyrazoline-Based Methanone (CAS 121306-57-8)

  • Molecular Formula : C₁₆H₁₅N₃O.
  • Core Structure : 4,5-Dihydro-1H-pyrazoline instead of oxazole.
  • Substituents: 3-Pyridinylmethanone and 2-methylphenyl groups.

Table 1: Comparative Analysis of Key Features

Compound Molecular Formula Core Heterocycle Position 5 Substituent LogP* Notable Activity/Properties
Target Compound C₁₄H₂₁N₃O₂ 1,3-Oxazole Pyrrolidinylmethanone ~1.8 N/A (Data not reported)
N-(4-Cyano-2-phenyl-oxazol-5-yl) sulfonamide C₁₈H₁₆N₄O₃S 1,3-Oxazole Sulfonamide ~2.5 GI₅₀ activity in select cancer lines
Morpholine Analog (CAS 2241144-59-0) C₁₄H₂₁N₃O₃ 1,3-Oxazole Morpholinylmethanone ~1.2 Hypothesized improved solubility
Pyrazoline Methanone (CAS 121306-57-8) C₁₆H₁₅N₃O Pyrazoline 3-Pyridinylmethanone ~2.1 N/A (Data not reported)

*LogP values are estimated using fragment-based methods.

Discussion of Key Differences

  • The target compound’s pyrrolidine and piperidine groups may enhance interactions with proteases or kinases through hydrophobic and basic nitrogen interactions .
  • Solubility vs. Permeability : The morpholine analog’s oxygen atom likely improves solubility (~20 mg/mL estimated) compared to the target compound (~10 mg/mL), but the latter’s reduced polarity could favor tissue penetration .
  • Heterocycle Impact : Pyrazoline-based analogs () lack the oxazole’s aromatic stability, which may reduce metabolic resistance but increase reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.